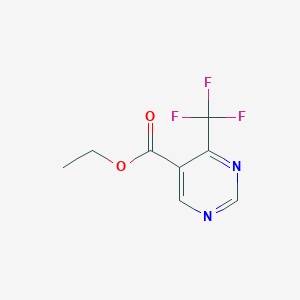

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQFZJBUCRYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628005 | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187035-81-0 | |

| Record name | Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187035-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Análisis De Reacciones Químicas

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:

-

Amination : Reaction with primary or secondary amines replaces leaving groups (e.g., chloro or methylthio) at position 2 or 4, yielding substituted pyrimidines. Ethyl 2-[(3-methyl-2,5-dioxopyrrolidinyl)-N-methylamino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, a potent AP-1 and NF-κB inhibitor, is synthesized via this route .

-

Thiolation : Substitution with thiols introduces sulfur-containing moieties, enhancing biological activity.

Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Using NaOH or KOH yields 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a precursor for further functionalization.

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ produces the same carboxylic acid but with slower kinetics.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

-

Suzuki Coupling : Aryl boronic acids react with halogenated derivatives (e.g., 2-chloro analogs) to form biaryl pyrimidines .

-

Sonogashira Coupling : Alkynylation at position 2 using terminal alkynes and propargyl bromide generates alkynyl-substituted derivatives .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this is less common due to competing side reactions.

-

Oxidation : The trifluoromethyl group remains inert under mild conditions, but strong oxidants like KMnO₄ can degrade the pyrimidine ring.

Reagents and Conditions

Comparative Reactivity

The trifluoromethyl group at position 4 significantly influences reactivity:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow for the development of compounds with enhanced therapeutic efficacy. Research indicates its role in designing anti-inflammatory and antiviral agents, which are critical in treating various health conditions .

Case Studies

- Anti-inflammatory Agents : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity, making them potential candidates for new drug formulations .

- Antiviral Compounds : The trifluoromethyl group increases the lipophilicity of the molecules, enhancing their ability to penetrate biological membranes, which is crucial for antiviral efficacy .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is used in formulating herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .

Case Studies

- Herbicide Development : Research has demonstrated that formulations containing this compound can effectively control weed populations with lower toxicity to non-target species .

- Fungicide Efficacy : Field trials have indicated that products based on this compound provide robust protection against common fungal pathogens, thereby improving crop yields .

Material Science

Advanced Materials Development

The compound is explored for its potential applications in material science, particularly in creating advanced materials such as polymers and coatings. The trifluoromethyl group contributes to the durability and chemical resistance of these materials .

Case Studies

- Polymer Synthesis : this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties .

- Coating Applications : Research indicates that coatings developed with this compound exhibit superior resistance to solvents and environmental degradation compared to traditional materials .

Biochemical Research

Role in Enzyme Interactions

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. Its unique chemical structure allows researchers to investigate complex biological systems and develop targeted therapies .

Case Studies

- Enzyme Inhibition Studies : The compound has been utilized to identify potential inhibitors of specific enzymes involved in metabolic disorders, providing insights into new therapeutic strategies .

- Pathway Analysis : Researchers have employed this compound to trace metabolic pathways, contributing to a better understanding of cellular processes and disease mechanisms .

Summary Table of Applications

| Application Area | Key Uses | Notable Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced therapeutic efficacy |

| Agricultural Chemistry | Formulation of herbicides/fungicides | Effective pest control |

| Material Science | Development of polymers/coatings | Improved durability and chemical resistance |

| Biochemical Research | Studying enzyme interactions | Insights into metabolic pathways |

Mecanismo De Acción

The mechanism of action of ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are key processes in inflammation and cell survival . The compound’s ability to modulate these pathways makes it a promising candidate for the treatment of inflammatory and neurodegenerative diseases .

Comparación Con Compuestos Similares

The following analysis compares Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Physicochemical and Reactivity Differences

- Electron Effects : The -CF₃ group at position 4 in the target compound increases electron deficiency, making the pyrimidine ring less susceptible to nucleophilic attack compared to methyl or methoxy derivatives .

- Lipophilicity : -CF₃ substituents enhance lipophilicity (logP ~2.5), improving membrane permeability relative to polar groups like -OH (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, logP ~1.8) .

- Stability : Thioxo derivatives (e.g., Ethyl 4-(4-hydroxyphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate) exhibit lower thermal stability due to sulfur's reduced hydrogen-bonding capacity compared to oxo analogs .

Key Findings :

- The -CF₃ group at position 4 enhances inhibitory potency against transcription factors (e.g., NF-κB) by stabilizing ligand-receptor interactions via hydrophobic and electrostatic effects .

- Replacing -CF₃ with chloro or methoxy groups reduces activity; e.g., Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate shows 10-fold lower potency in kinase assays compared to the target compound .

- Tetrahydropyrimidine derivatives (e.g., ) exhibit reduced cytotoxicity but improved solubility, making them suitable for oral administration .

Actividad Biológica

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antiviral, antifungal, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a trifluoromethyl group and an ethyl carboxylate moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 8.43 | |

| This compound | A549 | 6.91 | |

| 5-Fluorouracil | MCF-7 | 17.02 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by increased levels of caspase-9 in treated cells . Additionally, it has been noted for its selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Antiviral Activity

This compound has also been investigated for its antiviral potential. It has shown efficacy against several viruses, including Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported in the low micromolar range.

Table 2: Antiviral Activity Data

The antiviral mechanism is believed to involve inhibition of viral replication through interference with viral polymerases or proteases, although specific targets remain to be fully elucidated.

Antifungal Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antifungal activity against various fungal pathogens. In vitro studies have reported effective inhibition rates comparable to standard antifungal agents.

Table 3: Antifungal Activity Data

| Compound | Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | B. cinerea | 100 | |

| This compound | S. sclerotiorum | 82.73 |

These findings suggest that the compound could serve as a lead structure for developing new antifungal therapies.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been highlighted in various studies, where it acts as an inhibitor of key inflammatory pathways such as NF-kB and AP-1 signaling . This activity may contribute to its overall therapeutic potential in treating inflammatory diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including coupling and hydrolysis. For example:

Suzuki-Miyaura Coupling : A boronic acid derivative (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) reacts with 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate ethyl ester under palladium catalysis to form the pyrimidine-pyridine hybrid intermediate .

Ester Hydrolysis : The ethyl ester group is hydrolyzed using NaOH in ethanol/water (1:1 v/v) at room temperature, followed by acidification with HCl to yield the carboxylic acid derivative .

Key Data :

- LCMS (m/z): 366 [M+H]+ for intermediate ester; 338 [M+H]+ for hydrolyzed product .

- Reaction time: 1 hour for hydrolysis .

Advanced: How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted pyrimidines?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and stereoelectronic effects. For example:

- Unit Cell Parameters : Monoclinic systems (e.g., space group P21/c) with lattice dimensions (a = 12.6876 Å, b = 7.3073 Å) help determine molecular packing and bond angles .

- Torsion Angles : Angles like C6–C1–C2–C3 (0.11°) and C4–C5–C6–C7 (−177.28°) reveal steric interactions and planarity deviations .

- Software : SHELXL refines structures using high-resolution data, resolving ambiguities in trifluoromethyl orientation .

Basic: What spectroscopic techniques validate the purity and identity of this compound?

Answer:

- LCMS/HPLC : Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and m/z values confirm molecular weight .

- NMR : NMR detects trifluoromethyl environments (−60 to −70 ppm), while NMR identifies ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.3–4.5 ppm for CH2) .

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) confirm functional groups .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) influence pyrimidine reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The −CF3 group increases electrophilicity at C4/C5 positions, enhancing Suzuki-Miyaura coupling rates but risking overfunctionalization .

- Steric Effects : Bulkier substituents reduce yields; for example, coupling with bis(trifluoromethyl)phenyl groups requires longer reaction times (24–48 hours) .

- Contradictions : Some studies report reduced yields with electron-deficient boronic acids due to competitive protodeboronation, necessitating optimized Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) to separate ester intermediates (Rf ~0.5) .

- Recrystallization : Ethanol/water mixtures (2:1) yield high-purity crystals, confirmed by sharp melting points (e.g., 120–122°C) .

- Acid-Base Extraction : Hydrolyzed carboxylic acids are isolated via pH adjustment (pH 2–3) and ethyl acetate extraction .

Advanced: How can computational modeling predict regioselectivity in trifluoromethylpyrimidine derivatives?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare activation energies for C4 vs. C5 functionalization. Studies show C5 is 5–8 kcal/mol more reactive due to better orbital overlap .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (C5) as preferred sites for nucleophilic attack .

- Validation : Compare computed NMR shifts with experimental data to verify accuracy (MAE < 2 ppm) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Moisture Sensitivity : Store under inert gas (N2/Ar) at −20°C to prevent ester hydrolysis .

- Light Sensitivity : Amber vials minimize photodegradation of the trifluoromethyl group .

- Degradation Signs : Discoloration (yellow → brown) or precipitate formation indicates decomposition; monitor via TLC .

Advanced: How to analyze conflicting data in reaction yields across different trifluoromethylpyrimidine syntheses?

Answer:

- Controlled Variables : Compare solvent polarity (DMF vs. THF), temperature (RT vs. 80°C), and catalyst loading (5 mol% vs. 10 mol%) .

- By-Product Analysis : LCMS identifies dimers or dehalogenated by-products (e.g., m/z 290 [M+H]+) .

- Case Study : Yields drop from 75% to 40% when scaling from 0.1 mmol to 10 mmol due to inefficient mixing; switch to flow chemistry for consistency .

Basic: What biological applications are reported for this compound?

Answer:

- NF-κB/AP-1 Inhibition : Acts as a precursor for gene inhibitors by modulating inflammatory pathways .

- Antimicrobial Screening : Pyrimidine-carboxylate hybrids show MIC values of 8–16 µg/mL against S. aureus .

- SAR Studies : Trifluoromethyl enhances membrane permeability, validated via logP (~1.67) and Caco-2 assays .

Advanced: How to resolve enantiomeric excess (ee) in chiral pyrimidine derivatives?

Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers (ee > 98%) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves to assign absolute configurations .

- Crystallographic Flack Parameter : Values near 0 (e.g., 0.02) confirm racemization absence in single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.